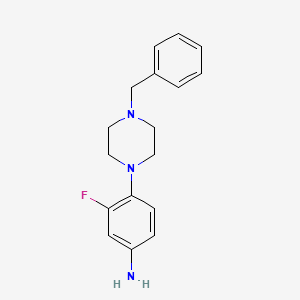
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both a benzyl group and a fluoroaniline moiety in its structure makes it a compound of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline typically involves the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Nucleophilic Substitution: The benzylpiperazine undergoes nucleophilic substitution with 3-fluoronitrobenzene to form 4-(4-Benzylpiperazin-1-yl)-3-nitroaniline.
Reduction: The nitro group in 4-(4-Benzylpiperazin-1-yl)-3-nitroaniline is reduced to an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
化学反応の分析
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted anilines.
科学的研究の応用
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the fluoroaniline group can enhance binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline
- 4-(4-Benzylpiperazin-1-yl)-3-bromoaniline
- 4-(4-Benzylpiperazin-1-yl)-3-iodoaniline
Uniqueness
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s metabolic stability, binding affinity, and selectivity for specific targets compared to its chloro, bromo, and iodo analogs.
生物活性
4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with a benzyl group and a fluoroaniline moiety. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound has shown affinity for various receptors, including serotonin (5-HT) receptors, which play a significant role in mood regulation and anxiety disorders.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes, contributing to its pharmacological effects. For instance, studies have indicated that similar compounds can inhibit fatty acid amide hydrolase (FAAH), leading to increased endocannabinoid levels, which may have analgesic effects.
Pharmacological Effects
The biological activity of this compound includes:
- Antidepressant-like Effects : Animal models have demonstrated that compounds with similar structures exhibit antidepressant-like behaviors, potentially through modulation of serotonergic pathways.
- Anxiolytic Properties : The compound may reduce anxiety levels by acting on the central nervous system's neurotransmitter systems .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pain Management : A study investigated the effect of piperazine derivatives on pain pathways, highlighting their potential as analgesics by modulating endocannabinoid levels .
- Cancer Research : Research has shown that similar compounds can inhibit tumor growth by interfering with angiogenesis and cell proliferation pathways .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
特性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKGBMELYMFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













